molecular formula C15H16N2O2 B2443726 N-[(4-ethylphenyl)methyl]-6-hydroxypyridine-3-carboxamide CAS No. 1252857-28-5

N-[(4-ethylphenyl)methyl]-6-hydroxypyridine-3-carboxamide

Cat. No.: B2443726
CAS No.: 1252857-28-5
M. Wt: 256.305
InChI Key: HKWHOUBGYKKRTC-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]-6-hydroxypyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, with various substituents attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-6-hydroxypyridine-3-carboxamide typically involves the condensation of 4-ethylbenzylamine with a suitable dihydropyridine precursor. One common method involves the use of a Hantzsch dihydropyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together under acidic conditions to form the dihydropyridine ring . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methyl]-6-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the alcohol derivative.

    Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N-[(4-ethylphenyl)methyl]-6-hydroxypyridine-3-carboxamide is unique due to the presence of the ethyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its binding affinity to molecular targets compared to other similar compounds .

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-11-3-5-12(6-4-11)9-17-15(19)13-7-8-14(18)16-10-13/h3-8,10H,2,9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWHOUBGYKKRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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